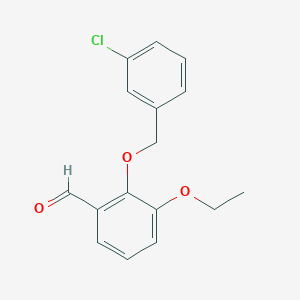

2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde

Beschreibung

2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is a benzaldehyde derivative with a 3-chlorobenzyl ether group at position 2 and an ethoxy group at position 3 of the aromatic ring. For instance, the synthesis of 4-((3-chlorobenzyl)oxy)-3-ethoxybenzaldehyde (a positional isomer) involves O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 3-chlorobenzyl chloride under basic conditions, achieving a 97% yield . This suggests that analogous methods could be adapted for synthesizing the target compound by adjusting substitution positions.

Eigenschaften

Molekularformel |

C16H15ClO3 |

|---|---|

Molekulargewicht |

290.74 g/mol |

IUPAC-Name |

2-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-15-8-4-6-13(10-18)16(15)20-11-12-5-3-7-14(17)9-12/h3-10H,2,11H2,1H3 |

InChI-Schlüssel |

WFSRWPZDUQXTMN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The catalyst used can be a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the ether linkage between the two aromatic rings.

Industrial Production Methods

On an industrial scale, the production of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzoic acid.

Reduction: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as a component in the formulation of certain industrial products.

Wirkmechanismus

The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the compound’s aromatic structure enables it to participate in π-π interactions with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Yields

The position of substituents significantly impacts synthetic efficiency and physicochemical properties. Key examples from the evidence include:

Key Observations :

- Yield : The para-substituted 4-((3-chlorobenzyl)oxy)-3-ethoxybenzaldehyde achieves a markedly higher yield (97%) compared to ortho/meta-substituted analogs (~45–54%) . This suggests steric and electronic factors in substitution positions influence reaction efficiency.

- Substituent Effects : Halogen placement (e.g., 3-Cl vs. 4-Cl on benzyl groups) minimally affects molecular weight but may alter reactivity and biological interactions.

Spectroscopic and Physical Properties

NMR and IR Data

Comparison :

- Aldehyde protons in para-substituted derivatives (e.g., δ 9.83 ppm) exhibit deshielding due to conjugation with electron-withdrawing groups. Ortho-substituted analogs may show similar trends but with shifted aromatic proton signals.

- Ethoxy groups (δ ~1.36 ppm for CH3, 4.12 ppm for OCH2) are consistent across analogs, while benzyloxy protons (δ ~5.26 ppm) remain unaffected by substitution position .

Biologische Aktivität

2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl chloride with 3-ethoxy-4-hydroxybenzaldehyde in a solvent such as N,N-dimethylformamide (DMF), often using cesium carbonate as a base. The reaction conditions generally include heating at 70 °C for a specified duration, followed by purification steps to yield the desired aldehyde .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde against various bacterial strains. For instance, it has shown significant inhibitory effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be lower than those for standard antibiotics like ciprofloxacin, indicating its potential as a lead compound in antimicrobial drug development .

Table 1: Antimicrobial Activity of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde

| Bacterial Strain | MIC (μg/mL) | Comparison Control (Ciprofloxacin) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | <5 | 10 |

| Vancomycin-resistant Enterococcus | <5 | 15 |

| Staphylococcus epidermidis | <5 | 20 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from lung and breast cancers. The cytotoxicity was assessed using IC50 values, which indicated that the compound possesses significant potential as an anticancer agent without exhibiting substantial toxicity towards normal cells .

Table 2: Cytotoxicity of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde

| Cell Line | IC50 (μM) | Normal Cell Line (IC50) |

|---|---|---|

| H1299 (Lung Cancer) | 14.0 | >50 |

| MCF-7 (Breast Cancer) | 24.0 | >50 |

Molecular docking studies suggest that 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde interacts effectively with specific protein targets involved in bacterial DNA synthesis and cancer cell proliferation. The conformational fitting within the active sites of these proteins indicates its potential as a lead inhibitor .

Key Findings from Molecular Docking Studies

- Bacterial Targets: The compound was found to fit well into the active sites of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.

- Cancer Targets: It showed promising binding affinity to aldehyde dehydrogenase isoforms (e.g., ALDH1A3), which are implicated in cancer cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde in preclinical settings:

- Study on MRSA: A study demonstrated that this compound significantly reduced bacterial load in infected mice models compared to untreated controls.

- Anticancer Efficacy: In another study focusing on lung cancer models, treatment with the compound led to reduced tumor sizes and increased survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.